1,2-Aceanthrylenedione
Overview
Description
It is a yellow-green to tan crystalline powder that is insoluble in water but soluble in organic solvents such as ethanol, ether, and acetone . This compound is a derivative of anthracene and is known for its applications in various fields, including the production of dyes, pigments, and as an intermediate in organic synthesis.
Mechanism of Action
Target of Action
1,2-Aceanthrylenedione, also known as Aceanthrenequinone, is a cyclic α-diketone It’s known that the planarity and constraint of the carbonyl groups in 1,2-diones are determinants for selective inhibition of human carboxylesterase 1 .
Mode of Action
It’s known that it can react with hexaethyltriaminophosphine in the presence of fullerene c (60), to yield methanofullerene derivatives . This suggests that it may interact with its targets through a mechanism involving the formation of covalent bonds.
Biochemical Pathways
It’s known that it can undergo hydroxyalkylation reactions with a series of arenes . This suggests that it may influence pathways involving arene compounds.
Result of Action
It’s known that it can be used in the synthesis of spiro-tricyclic porphodimethenes , suggesting that it may have applications in the synthesis of complex organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
Gas Phase Oxidation Method: This method involves the oxidation of anthracene in the gas phase using a catalyst such as vanadium pentoxide (V2O5) at high temperatures (approximately 389°C).
Liquid Phase Oxidation Method: In this method, anthracene is dissolved in a solvent like trichlorobenzene, and nitric acid is added as the oxidizing agent.
Phthalic Anhydride Method: This method involves the reaction of phthalic anhydride with benzene in the presence of a catalyst such as aluminum chloride (AlCl3) at high temperatures (370-470°C).
Industrial Production Methods
Industrial production of acenanthrene-9,10-dione typically follows the gas phase oxidation method due to its efficiency and high yield. The process involves the continuous feeding of anthracene and air into a reactor containing the V2O5 catalyst, followed by condensation and purification of the product .
Chemical Reactions Analysis
Types of Reactions
Oxidation: Acenanthrene-9,10-dione can undergo further oxidation to form various quinone derivatives.
Substitution: Acenanthrene-9,10-dione can undergo substitution reactions, particularly at the 1- and 2-positions.
Common Reagents and Conditions
Oxidation: Nitric acid, potassium permanganate, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid, sulfuric acid).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Anthracene-9,10-diol.
Substitution: Halogenated or nitrated anthracene derivatives.
Scientific Research Applications
Acenanthrene-9,10-dione has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: This compound and its derivatives have been studied for their potential anticancer properties.
Comparison with Similar Compounds
Acenanthrene-9,10-dione is similar to other quinone compounds such as:
Mitoxantrone: An anthracenedione derivative used as an anticancer agent.
Bisantrene: Another anthracenedione derivative with anticancer properties.
Doxorubicin: An anthracycline antibiotic with a similar structure but different functional groups.
Uniqueness
Acenanthrene-9,10-dione is unique due to its versatility in undergoing various chemical reactions and its wide range of applications in different fields. Its derivatives have shown promising biological activities, making it a valuable compound for further research and development .
Properties
IUPAC Name |
aceanthrylene-1,2-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8O2/c17-15-12-7-3-5-10-8-9-4-1-2-6-11(9)14(13(10)12)16(15)18/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAIBDWAANBTYIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=C4C3=C2C(=O)C4=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90311753 | |
Record name | 1,2-Aceanthrylenedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90311753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6373-11-1 | |
Record name | 1,2-Aceanthrylenedione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006373111 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Aceanthrylenedione | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245130 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2-Aceanthrylenedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90311753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-Aceanthrylenedione | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F84VGY5ACR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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